molecular formula C10H13NS B1217551 1-Methyl-4-(2-thienyl)-1,2,3,6-tetrahydropyridine CAS No. 80353-09-9

1-Methyl-4-(2-thienyl)-1,2,3,6-tetrahydropyridine

Cat. No. B1217551
M. Wt: 179.28 g/mol
InChI Key: DOJTZGGAMMSDRP-UHFFFAOYSA-N
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Patent
US09070951B2

Procedure details

A glass 3-L four-neck flask was fitted with a mechanical stirrer, a Dimroth condenser, and a dropping funnel. Operating at room temperature, 1 L of pure water was introduced into the reactor followed by the introduction of 69 g (1.93 mol) sodium tetrahydroborate and dissolution. To this was added dropwise 515 g (2.28 mol) 2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropionic acid methyl ester (MTTHP). Suitable cooling was performed with ice water during this period so as to prevent the liquid temperature from exceeding 50° C. After the dropwise addition of all of the MTTHP, stirring was performed for 1 hour at room temperature and quenching was carried out by the dropwise addition of 300 mL 35% aqueous hydrochloric acid into the reaction solution on an ice bath. The quenched solution was subjected to suction filtration to remove the salts produced during the reaction and the residual salt was washed twice with 500 mL isopropyl ether (IPE). The obtained filtrate was separated and the organic layer was recovered and the aqueous layer was extracted twice with 700 mL IPE. The organic layer and the extracts were combined and dried over magnesium sulfate; suction filtration was performed and the filtrate was recovered; and the IPE was removed by condensation on an evaporator. Simple distillation of the resulting solution under reduced pressure yielded 217 g (isolated yield=48%, purity=98%) 3,3,3-trifluoro-2-trifluoromethylpropane-1,2-diol.
[Compound]
Name
glass 3-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step Two
Quantity
515 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].C[O:4][C:5](=O)[C:6]([OH:15])([C:11]([F:14])([F:13])[F:12])[C:7]([F:10])([F:9])[F:8].CN1CC=C(C2SC=CC=2)CC1>O>[F:8][C:7]([F:9])([F:10])[C:6]([C:11]([F:12])([F:14])[F:13])([OH:15])[CH2:5][OH:4] |f:0.1|

Inputs

Step One
Name
glass 3-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
69 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
515 g
Type
reactant
Smiles
COC(C(C(F)(F)F)(C(F)(F)F)O)=O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC(=CC1)C2=CC=CS2
Step Six
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Operating at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
Suitable cooling
CUSTOM
Type
CUSTOM
Details
from exceeding 50° C
CUSTOM
Type
CUSTOM
Details
quenching
ADDITION
Type
ADDITION
Details
was carried out by the dropwise addition of 300 mL 35% aqueous hydrochloric acid into the reaction solution on an ice bath
FILTRATION
Type
FILTRATION
Details
The quenched solution was subjected to suction filtration
CUSTOM
Type
CUSTOM
Details
to remove the salts
CUSTOM
Type
CUSTOM
Details
produced during the reaction
WASH
Type
WASH
Details
the residual salt was washed twice with 500 mL isopropyl ether (IPE)
CUSTOM
Type
CUSTOM
Details
The obtained filtrate was separated
CUSTOM
Type
CUSTOM
Details
the organic layer was recovered
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with 700 mL IPE
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
suction filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was recovered
CUSTOM
Type
CUSTOM
Details
and the IPE was removed by condensation on an evaporator
DISTILLATION
Type
DISTILLATION
Details
Simple distillation of the resulting solution under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C(CO)(O)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 217 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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